Product packaging for BAM (8-22) acetate(Cat. No.:)

BAM (8-22) acetate

Cat. No.: B14760662
M. Wt: 2031.3 g/mol
InChI Key: JTGFJBHCHLDHPK-HTDULTFASA-N
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Description

Historical Context of Mas-Related G Protein-Coupled Receptor Ligands

The discovery of Mas-related G protein-coupled receptors (MRGPRs) marked a paradigm shift in understanding sensory neuron signaling and nociceptive pathways. Initially identified through genomic analyses in the early 2000s, MRGPRs belong to the class A GPCR family but exhibit distinct structural and functional characteristics. Unlike canonical GPCRs such as adrenergic or muscarinic receptors, MRGPRs lack conserved motifs like the DRY sequence and TM3-ECL2 disulfide bonds, resulting in unique ligand-binding pockets and activation mechanisms. Early work by Birdsall et al. on muscarinic receptors laid foundational principles for GPCR ligand affinity states, while subsequent studies on MRGPRs revealed their role in mediating non-histaminergic itch and pain.

The MRGPR family comprises multiple subtypes, including MRGPRX1–X4 in humans and MrgC in rodents. These receptors are predominantly expressed in dorsal root ganglia (DRG) neurons and mast cells, positioning them as critical mediators of neuroimmune crosstalk. The identification of endogenous ligands for MRGPRs, such as bovine adrenal medulla peptide 8–22 (BAM8-22), emerged from proteolytic processing studies of proenkephalin A. This discovery bridged gaps between opioid precursor biology and non-opioidergic pain modulation, opening new avenues for targeting chronic pain conditions.

BAM (8-22) Acetate as a Model Peptide for MRGPRX1/MrgC Receptor Studies

This compound, a 15-amino acid peptide (Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly), is a proteolytic fragment of proenkephalin A that selectively activates MRGPRX1 in humans and its rodent ortholog MrgC. Unlike full-length BAM22P, BAM (8-22) lacks the N-terminal met-enkephalin motif, abolishing affinity for classical opioid receptors while retaining high potency at MRGPRX1/MrgC (EC~50~ = 8–150 nM). This selectivity makes it an indispensable tool for dissecting MRGPR-specific signaling in pain pathways.

Structural and Functional Insights

BAM (8-22) interacts with MRGPRX1’s extracellular binding pocket, which features a shallow, solvent-exposed cavity distinct from orthosteric sites of traditional GPCRs. The peptide’s C-terminal tyrosine-glycine residue is critical for receptor activation, as demonstrated by mutagenesis studies showing reduced efficacy in Y15A analogs. MRGPRX1 activation by BAM (8-22) triggers Gα~q~-mediated phospholipase Cβ (PLCβ) signaling, leading to intracellular Ca^2+^ mobilization and protein kinase C (PKC) activation.

Table 1: Key Pharmacological Properties of this compound

Property Value/Observation Source
Receptor Affinity (EC~50~) 8–150 nM (MRGPRX1/MrgC)
Selectivity No activity at opioid receptors
Signaling Pathway Gα~q~/PLCβ/Ca^2+^/PKC
In Vivo Effect Attenuates bone cancer pain in mice

Research Applications and Findings

BAM (8-22) has been instrumental in preclinical pain models. Intrathecal administration in tumor-bearing mice reduced spontaneous foot lifts and increased paw withdrawal thresholds, effects reversible by anti-MrgC antibodies. These findings underscore its role in modulating central sensitization without influencing mirror-image pain, highlighting pathway-specificity. Structural studies further reveal that MRGPRX1’s ligand-binding pocket accommodates BAM (8-22)’s β-sheet conformation, with electrostatic interactions involving Arg3 and Glu5 stabilizing the complex.

Comparative analyses with other MRGPR ligands, such as compound 16 (a MRGPRX2 agonist), emphasize BAM (8-22)’s unique utility. While MRGPRX2 agonists induce mast cell degranulation, BAM (8-22)’s selective activation of MRGPRX1/MrgC avoids this confounding immune response, making it preferable for isolating nociceptive mechanisms. Recent cryo-EM structures of MRGPRX1 bound to BAM (8-22) further elucidate how residue substitutions (e.g., Y3.36A) impair receptor activation, providing a blueprint for designing biased ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C93H131N25O25S B14760662 BAM (8-22) acetate

Properties

Molecular Formula

C93H131N25O25S

Molecular Weight

2031.3 g/mol

IUPAC Name

acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C91H127N25O23S.C2H4O2/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49;1-2(3)4/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-;/m0./s1

InChI Key

JTGFJBHCHLDHPK-HTDULTFASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

SPPS is the gold standard for synthesizing BAM (8-22) acetate due to its efficiency in constructing linear peptides with high purity. The process involves sequential addition of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids to a resin-bound growing peptide chain.

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal amino acid (glycine) to a 2-chlorotrityl chloride resin. This resin offers high stability during repeated coupling and deprotection steps while minimizing diketopiperazine formation. Loading is achieved by reacting Fmoc-Gly-OH with the resin in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Typical substitution levels range from 0.3 to 0.7 mmol/g to balance reaction efficiency and steric hindrance.

Deprotection and Coupling Cycles

Each cycle involves:

  • Fmoc Deprotection : Treatment with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, monitored by UV absorbance at 301 nm.
  • Amino Acid Coupling : Activation of Fmoc-protected amino acids (3–5 equivalents) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) with DIPEA in DMF. Coupling times range from 30 to 90 minutes, with double couplings employed for sterically hindered residues (e.g., tryptophan at positions 6 and 7).
Table 1: Amino Acid Sequence and Side-Chain Protecting Groups
Position Amino Acid Side-Chain Protection
1 Val None
2 Gly None
3 Arg 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
4 Pro None
5 Glu tert-Butyl (tBu)
6–7 Trp tert-Butoxycarbonyl (Boc)
8 Met None
9 Asp tBu
10 Tyr tBu
11 Gln Trityl (Trt)
12 Lys Boc
13 Arg Pbf
14 Tyr tBu
15 Gly Resin-bound

Critical Synthesis Parameters

Cleavage and Side-Chain Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail:

  • TFA/Water/Triisopropylsilane (TIPS)/1,2-Ethanedithiol (EDT) (94:2.5:2.5:1 v/v) for 2–3 hours.
    This mixture removes tert-butyl, trityl, and Pbf groups while minimizing methionine oxidation and aspartimide formation.
Table 2: Cleavage Cocktail Optimization
Component Role Concentration (v/v)
TFA Primary acid for cleavage 94%
H₂O Scavenger for tert-butyl 2.5%
TIPS Cation scavenger 2.5%
EDT Disulfide bond protector 1%

Purification and Analytical Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using a C18 column (e.g., Kromasil 10 µm, 250 × 50 mm) with a gradient of 0.1% acetic acid in water (solvent A) and 0.1% acetic acid in acetonitrile (solvent B).

Table 3: HPLC Purification Parameters
Parameter Condition
Gradient 20% B → 60% B over 40 minutes
Flow Rate 80 mL/min
Detection Wavelength 220 nm
Purity Threshold ≥95%

Mass Spectrometry (MS)

Electrospray ionization-mass spectrometry (ESI-MS) confirms molecular weight:

  • Theoretical : 1971.22 Da (free base), 2031.25 Da (acetate salt).
  • Observed : 1971.19 ± 0.5 Da (MALDI-TOF).

Scale-Up Challenges and Solutions

Batch Consistency

Large-scale synthesis (>100 mg) requires stringent control of:

  • Coupling Efficiency : Real-time monitoring via Kaiser test or infrared spectroscopy.
  • Solvent Quality : DMF and DCM must be peptide-grade to prevent carbamate formation.

Acetate Salt Formation

Post-purification, the peptide is converted to its acetate form by lyophilization from acetic acid-containing buffers (pH 4.5–5.5). Excess acetate is removed via diafiltration.

Applications and Synthesis-Dependent Bioactivity

This compound synthesized via SPPS demonstrates robust bioactivity:

  • EC₅₀ for MrgprX1 Activation : 8–150 nM in calcium flux assays.
  • In Vivo Scratching Response : 100 µg induces scratching in mice within 10 minutes.

Chemical Reactions Analysis

Scientific Research Applications

BAM (8-22) is an endogenous peptide fragment and a potent agonist for the Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). It was first isolated from bovine adrenal medulla . This peptide does not contain the met-enkephalin motif, and therefore shows no affinity for opioid receptors .

Agonist for MRGPRX1

BAM (8-22) is a potent agonist for MRGPRX1, with EC50 values ranging from 8 to 150 nM . It induces a calcium influx in HEK cells stably transfected with human MRGPRX1 or murine MrgprC11 .

Pruritus Research

BAM (8-22) has been shown to augment scratching behavior in a cholestatic pruritus mice model . Studies indicate that BAM8-22 evokes itch, nociceptive sensations, and cutaneous dysesthesias in human subjects through a histamine-independent mechanism . Injections of BAM8-22 in mice produced stronger scratching responses compared to Mrgpr-deficient mice, suggesting its role in mediating itch .

Research indicates that cholestatic pruritus could be related to enhanced action of BAM8-22 in the skin and its receptor MRGPRX1 in sensory neurons . An obstructive cholestasis model in mice showed increased spontaneous scratching behavior, with the mRNA level of proenkephalin (a precursor polypeptide of BAM8-22) significantly increased in the skin . The mRNA level of Mrgprx1 was also significantly increased in the dorsal root ganglia (DRG) of these mice .

Pain Research

BAM (8-22) attenuates bone cancer pain in mice .

Sensory Research

BAM8–22 evokes itch, nociceptive sensations, and cutaneous dysesthesias in human subjects . The magnitude and duration of itch and pricking/stinging sensations increased with the concentration of BAM8–22 .

Other Potential Applications

  • Antimicrobial properties Extracts from related plants have demonstrated antibacterial and antifungal activities .
  • Cancer research Extracts from related plants have been used in the treatment of cancer .

Technical Data

BAM (8-22) has the following elemental composition :

  • 91 Hydrogens
  • 127 Nitrogens
  • 25 Oxygens
  • 23 Sulfurs

Mechanism of Action

BAM (8-22) acetate exerts its effects by activating Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. Upon activation, these receptors initiate a signaling cascade that leads to the release of intracellular calcium and subsequent cellular responses. This mechanism is responsible for the compound’s ability to induce scratching behavior in mice .

Comparison with Similar Compounds

BAM (8-22) vs. BAM22

Parameter BAM (8-22) BAM22
Length 15 amino acids 22 amino acids
Opioid Activity None (lacks YGGFM motif) Yes (binds opioid receptors)
Primary Target MRGPRX1/MrgprC11 Opioid receptors
EC50 (MRGPRX1) 14–150 nM Not applicable
Key Effects Itch, analgesia, bladder modulation Opioid-mediated analgesia
Reference

BAM (8-22) vs. Chloroquine (CQ)

Parameter BAM (8-22) Chloroquine (CQ)
Class Endogenous peptide Synthetic antimalarial drug
Target MRGPRX1/MrgprC11 MRGPRX1/MrgprA3
Signaling Gi/Gq pathways Gi-dependent pathways
Pruritogenic Role Histamine-independent Histamine-independent
Clinical Use Research tool for itch/pain studies Antimalarial therapy
Reference

BAM (8-22) vs. γ2-MSH

Parameter BAM (8-22) γ2-MSH
Origin Proenkephalin A cleavage Proopiomelanocortin (POMC) cleavage
Target MRGPRX1 MRGPRX1/MC3R
Function Itch, analgesia Anti-inflammatory, appetite regulation
Receptor Affinity EC50 = 14 nM (MRGPRX1) EC50 = 30 nM (MRGPRX1)
Reference

Pharmacological and Mechanistic Insights

Key Similarities

  • MRGPRX1 Activation : BAM (8-22), chloroquine, and γ2-MSH all activate MRGPRX1 but differ in downstream signaling. BAM (8-22) uniquely engages both Gi and Gq pathways, enhancing calcium flux and neuronal excitability .
  • Non-Opioid Analgesia: Unlike opioids, BAM (8-22) alleviates pain via NMDA receptor inhibition and spinal c-fos downregulation, a mechanism absent in BAM22 or chloroquine .

Critical Differences

  • Pruritogenic Potency : BAM (8-22) induces scratching in mice at lower doses (0.3 µg intrathecal) compared to chloroquine .
  • Species Specificity: BAM (8-22) activates human MRGPRX1 and rodent MrgprC11, whereas γ2-MSH shows broader receptor interactions (e.g., melanocortin receptors) .

Data Tables

Receptor Activation Profiles

Compound MRGPRX1 (EC50) MrgprC11 (EC50) Opioid Receptors
BAM (8-22) 14–150 nM 28 nM No activity
BAM22 Not applicable Not applicable µ/δ-opioid receptors
Chloroquine 10–50 nM Not applicable No activity

Functional Outcomes in Rodent Models

Effect BAM (8-22) Chloroquine γ2-MSH
Itch Induction Yes (MrgprC11-dependent) Yes (MrgprA3-dependent) Mild
Bladder Modulation ↑ ICI, ↑ PT Not reported Not reported
Analgesia NMDA-dependent None Anti-inflammatory

Q & A

Q. What is the molecular mechanism by which BAM (8-22) acetate induces itch in murine models?

this compound activates Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 in mice and hMrgprX1 in humans, which are expressed in sensory neurons. This activation triggers intracellular calcium signaling via Gαq/11 pathways, leading to neuronal excitation and itch-associated scratching behavior. Methodologically, calcium imaging (e.g., Fluo-4 AM) in transfected HEK293 cells or dorsal root ganglion (DRG) neurons is used to validate receptor activation .

Q. How should this compound be dosed in in vivo studies to ensure receptor-specific effects?

In rodent models, intrathecal (i.t.) or intravesical administration of 0.01–0.3 μg/kg this compound induces dose-dependent changes in bladder voiding parameters (e.g., intercontraction interval, ICI) without systemic cardiovascular effects. Dose optimization requires pre-testing with lower concentrations (e.g., 300–3000 nM) to avoid off-target interactions, particularly with TRPA1/TRPV1 channels .

Q. What experimental models are optimal for studying this compound's role in neurogenic inflammation?

Key models include:

  • In vitro : Calcium flux assays in HEK293 cells transfected with MrgprC11/X1 .
  • In vivo : Urethane-anesthetized rats for bladder reflex studies or murine models of cholestatic itch .
  • Ex vivo : Electrophysiological recordings of DRG neurons to assess neuronal excitability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's calcium signaling data across studies?

Discrepancies arise from differences in receptor expression systems (e.g., endogenous vs. transfected receptors) and co-activation of TRP channels. To address this:

  • Use TRPA1/TRPV1 knockout models or pharmacological inhibitors (e.g., HC-030031 for TRPA1) to isolate Mrgpr-dependent effects .
  • Perform comparative analyses of calcium dynamics in primary sensory neurons versus heterologous systems .

Q. What are the implications of this compound's lack of opioid receptor affinity in pain modulation studies?

Unlike BAM22, BAM (8-22) lacks the N-terminal YGGFM motif required for opioid receptor binding. This allows researchers to study Mrgpr-specific pathways without confounding opioid effects. For example:

  • Use naloxone (opioid antagonist) to confirm Mrgpr-mediated analgesia in bone cancer pain models .
  • Compare behavioral responses (e.g., scratching, mechanical allodynia) in wild-type vs. Mrgpr-knockout mice .

Q. How does this compound interact with other pruritogens (e.g., chloroquine) in comorbid itch-pain pathways?

BAM (8-22) and chloroquine (a MrgprA3 agonist) exhibit synergistic effects in visceral hypersensitivity models. To dissect mechanisms:

  • Apply combinatorial agonists in TRPA1/TRPV1-deficient mice to identify receptor crosstalk .
  • Use RNAscope hybridization to map co-expression of Mrgprs and TRP channels in sensory ganglia .

Q. What methodological safeguards are needed when extrapolating this compound data from rodents to humans?

Human MRGPRX1 has distinct ligand-binding properties compared to murine MrgprC11. Mitigation strategies include:

  • Validating human receptor activation via calcium imaging in transfected cells .
  • Testing BAM (8-22) in human DRG cultures, noting its 1000-fold lower potency compared to chloroquine in some studies .

Methodological Best Practices

  • Data Validation : Include positive controls (e.g., histamine for itch studies) and negative controls (vehicle-only administration) .
  • Statistical Reporting : Use Dunnett’s post-hoc test for dose-response comparisons and explicitly state effect sizes .
  • Ethical Replication : Adhere to ARRIVE guidelines for in vivo studies, including blinding and randomization .

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